(4-Fluoronaphthalen-1-yl)methanol
Overview
Description
(4-Fluoronaphthalen-1-yl)methanol is a chemical compound with the molecular formula C11H9FO. It belongs to the class of fluoroaromatic compounds and is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoronaphthalen-1-yl)methanol typically involves the reduction of 4-fluoro-1-naphthoic acid. One common method includes the following steps :
- Dissolve 4-fluoro-1-naphthoic acid and N,N-diisopropylethylamine in anhydrous tetrahydrofuran (THF) and cool the solution to -10°C.
- Add isobutyl chloroformate dropwise to the cooled solution and stir for 30 minutes.
- Add sodium tetrahydridoborate to the reaction mixture and stir at room temperature for 20 minutes.
- Acidify the solution with 1 N HCl and partition between ethyl acetate (EtOAc) and water.
- Separate the organic layer, wash sequentially with saturated sodium bicarbonate (NaHCO3) and brine, dry over magnesium sulfate (MgSO4), filter, and concentrate to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the use of automated systems ensures consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoronaphthalen-1-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-Fluoronaphthaldehyde or 4-fluoro-1-naphthoic acid.
Reduction: 4-Fluoronaphthalene.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
(4-Fluoronaphthalen-1-yl)methanol has a wide range of scientific research applications :
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluoronaphthalen-1-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Fluoronaphthalene: Lacks the hydroxyl group present in (4-Fluoronaphthalen-1-yl)methanol.
1-Naphthalenemethanol: Lacks the fluorine atom present in this compound.
4-Fluoro-1-naphthoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a hydroxyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(4-fluoronaphthalen-1-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6,13H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBALBHXIXXZTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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